5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole-4-carbonitrile derivative featuring two critical substituents:
- Benzodioxolylmethylamino group: A 2H-1,3-benzodioxole moiety linked via a methylene bridge to the oxazole core.
- Morpholine-4-sulfonylphenyl group: A para-substituted phenyl ring with a morpholine sulfonyl group, enhancing solubility via sulfonamide hydrogen-bond acceptor capacity and introducing conformational flexibility from the morpholine ring .
The oxazole-carbonitrile core provides a planar, electron-deficient scaffold, often exploited in medicinal chemistry for kinase inhibition or protein binding.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c23-12-18-22(24-13-15-1-6-19-20(11-15)31-14-30-19)32-21(25-18)16-2-4-17(5-3-16)33(27,28)26-7-9-29-10-8-26/h1-6,11,24H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTGYOHZDNNYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Amination: The benzodioxole intermediate is then reacted with an amine to introduce the amino group.
Oxazole Ring Formation: The amino-benzodioxole intermediate undergoes cyclization with appropriate reagents to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation. For instance, studies have shown that similar oxazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and growth .
Antimicrobial Properties
The benzodioxole component is known for its antimicrobial effects. Compounds with this moiety have been investigated for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the morpholine group may further enhance these properties by improving the compound's interaction with microbial targets.
Neurological Applications
There is growing interest in the use of benzodioxole derivatives in treating neurological disorders. Some studies suggest that these compounds may have neuroprotective effects, potentially offering therapeutic benefits for conditions like Alzheimer's disease . The ability of the compound to cross the blood-brain barrier could be a significant factor in its effectiveness.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the benzodioxole moiety through reactions involving catechol derivatives.
- Synthesis of the oxazole ring , often via cyclization reactions.
- Attachment of the morpholine sulfonamide group , enhancing the compound's pharmacological profile.
The mechanism of action is believed to involve binding to specific receptors or enzymes, leading to altered biological responses such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a related oxazole derivative demonstrated potent activity against various cancer cell lines, leading to cell cycle arrest and apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Testing
Research conducted on similar compounds showed that modifications to the benzodioxole structure significantly increased antimicrobial activity against resistant strains of bacteria. This suggests that further exploration into structure-activity relationships could yield effective new antibiotics .
Mechanism of Action
The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Thiazole Derivatives
The thiazole-based analog 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile () shares the morpholine sulfonylphenyl group but replaces the oxazole with a thiazole-pyrimidine hybrid. Key differences include:
- Hydrogen-bonding capacity : The pyrimidine ring introduces additional nitrogen atoms, which may enhance interactions with polar residues in enzyme active sites.
- Molecular weight: The thiazole-pyrimidine system increases molecular mass (~470–500 g/mol vs.
Comparison with Other Oxazole Carbonitriles
The compound 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile () shares the oxazole-carbonitrile core but differs in substituents:
- Substituent effects: The fluorobenzylamino group increases lipophilicity (logP ~3.5 estimated) compared to the benzodioxolylmethylamino group (logP ~2.8), which may influence membrane permeability.
- Functional groups: The furyl-methoxyphenoxy substituent introduces ether linkages, enhancing solubility but reducing steric bulk compared to the morpholine sulfonylphenyl group.
Role of Substituents on Molecular Interactions
- Benzodioxole vs. fluorobenzyl: The benzodioxole’s oxygen atoms enable stronger hydrogen-bond donor interactions (e.g., with hydroxyl or amine residues) than the fluorobenzyl group, which primarily contributes to hydrophobic interactions .
- Ring puckering: The morpholine ring’s flexibility (quantified via puckering coordinates ) allows adaptive binding in protein pockets, whereas rigid substituents (e.g., furyl-methoxyphenoxy) may restrict conformational diversity.
Data Table Summarizing Key Features
Biological Activity
The compound 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile , a derivative of oxazole, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 561.6 g/mol. The presence of functional groups such as morpholine and benzodioxole contributes to its biological activity.
Anticancer Activity
Research indicates that oxazole derivatives exhibit significant anticancer properties. The compound in focus has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.9 |
| PC3 (Prostate) | 14.7 |
Studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through cell cycle arrest at the G1 phase .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances antimicrobial activity, while electron-withdrawing groups reduce it .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival.
Case Studies
In a notable study, researchers evaluated the compound's efficacy against multidrug-resistant strains of E. coli. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent in combating antibiotic resistance .
Another study focused on its effects on breast cancer models, showing a marked decrease in tumor size and weight after administration of the compound over a period of four weeks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
